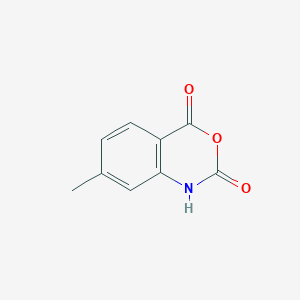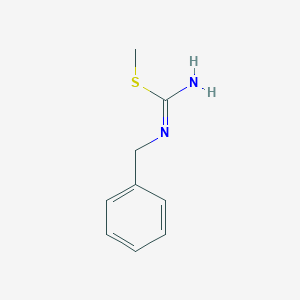
2-Chloro-1-octene
Übersicht
Beschreibung
2-Chloro-1-octene is an organic compound with the molecular formula C8H15Cl. It is an alkene, characterized by the presence of a carbon-carbon double bond, and a chlorine atom attached to the second carbon of the octene chain. This compound is part of the broader class of chlorinated alkenes, which are known for their reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-1-octene can be synthesized through several methods. One common approach involves the reaction of 1-octene with chlorine gas under controlled conditions to introduce the chlorine atom at the second carbon position. Another method involves the use of allylmagnesium bromide, which reacts with 1-bromo-3-chloropropane to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient chlorination while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-octene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen bromide in an inert solvent.
Oxidation: Peracids or other oxidizing agents.
Major Products:
Substitution: Formation of 2-octanol.
Addition: Formation of 2,3-dibromo-1-octene.
Oxidation: Formation of 2-chloro-1,2-epoxyoctane.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-octene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of chlorinated alkenes on biological systems, including their metabolism and toxicity.
Medicine: Research into the potential therapeutic applications of derivatives of this compound is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials, where its reactivity is harnessed to introduce functional groups into polymer chains
Wirkmechanismus
The mechanism of action of 2-Chloro-1-octene involves its reactivity due to the presence of both the double bond and the chlorine atom. The double bond can participate in electrophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets in biological systems. The pathways involved include the formation of carbocations and the subsequent reactions with nucleophiles or electrophiles .
Vergleich Mit ähnlichen Verbindungen
1-Octene: An alkene with a similar structure but without the chlorine atom.
2-Chloro-1-hexene: A shorter chain analogue with similar reactivity.
2-Chloro-1-decene: A longer chain analogue with similar properties.
Uniqueness: 2-Chloro-1-octene is unique due to its specific chain length and the position of the chlorine atom. This combination of features gives it distinct reactivity and makes it suitable for specific applications where other chlorinated alkenes may not be as effective .
Eigenschaften
IUPAC Name |
2-chlorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREXOLHXOCLFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502386 | |
| Record name | 2-Chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31283-43-9 | |
| Record name | 2-Chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)













